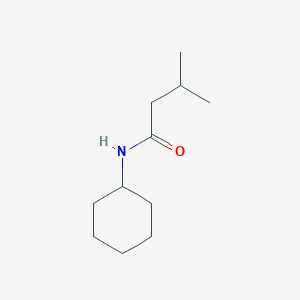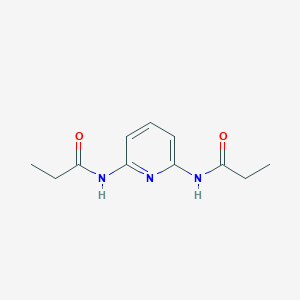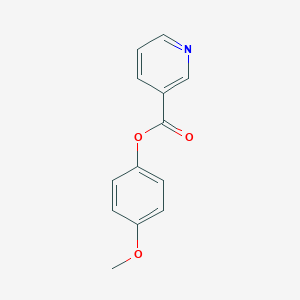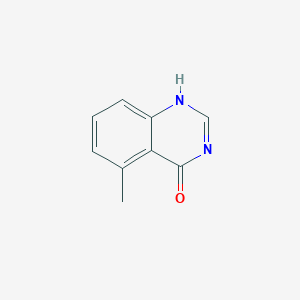
5-甲基-4-喹唑啉酮
描述
5-Methyl-4-quinazolone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of 5-Methyl-4-quinazolone consists of a quinazoline ring system with a methyl group attached to the fifth position and a carbonyl group at the fourth position. This compound has garnered attention due to its potential pharmacological properties and applications in various scientific fields.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Due to its pharmacological properties, 5-Methyl-4-quinazolone is investigated for its potential use in treating diseases such as cancer, inflammation, and neurological disorders.
作用机制
Target of Action
5-Methyl-4-quinazolone, a derivative of quinazolinone, is known to interact with various targets in the body. Quinazolinones are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . They have been found to exhibit a wide range of biopharmaceutical activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-HIV, and anti-analgesic . .
Mode of Action
For instance, some quinazolinone derivatives have been found to exhibit good luminescence properties, making them promising candidates for use as fluorescent probes and biological imaging reagents .
Biochemical Pathways
Quinazolinones are known to affect a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
Quinazolinones, in general, are known for their stability and relatively easy methods for preparation . Their lipophilicity helps quinazolinones penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Quinazolinones and their derivatives have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and more .
Action Environment
The stability of quinazolinones and their ability to penetrate the blood-brain barrier suggest that they may be relatively resilient to environmental factors .
生化分析
Biochemical Properties
5-Methyl-4-quinazolone, like other quinazoline derivatives, interacts with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. Quinazolines and quinazolinones emerged as a privileged class of nitrogen-containing heterocyclic scaffolds; exhibits a broad spectrum of pharmacological activities . The exact nature of these interactions and the specific biomolecules that 5-Methyl-4-quinazolone interacts with may vary depending on the specific biochemical context.
Cellular Effects
5-Methyl-4-quinazolone has been shown to have significant effects on various types of cells and cellular processes. For instance, quinazolinone derivatives have shown promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives . The influence of 5-Methyl-4-quinazolone on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4-quinazolone typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method includes the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then subjected to cyclization under acidic conditions to yield 5-Methyl-4-quinazolone .
Industrial Production Methods: Industrial production of 5-Methyl-4-quinazolone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 5-Methyl-4-quinazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different substituents.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming hydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinazolinones, hydroquinazolinones, and other derivatives with potential biological activities .
相似化合物的比较
Quinazoline: A parent compound with a similar ring structure but without the carbonyl group.
4-Quinazolinone: A closely related compound with the carbonyl group at the fourth position but without the methyl group at the fifth position.
2-Methyl-4-quinazolinone: Another derivative with a methyl group at the second position instead of the fifth.
Uniqueness: 5-Methyl-4-quinazolone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. Its ability to undergo various chemical reactions and its potential pharmacological properties make it a valuable compound for scientific research and industrial applications .
属性
IUPAC Name |
5-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)9(12)11-5-10-7/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDDCBOOHGDLBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80474260 | |
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75844-41-6 | |
| Record name | 5-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75844-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-quinazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80474260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


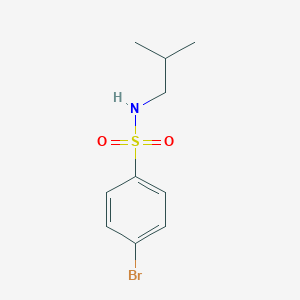
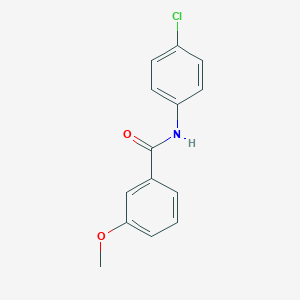



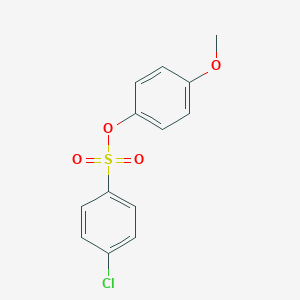
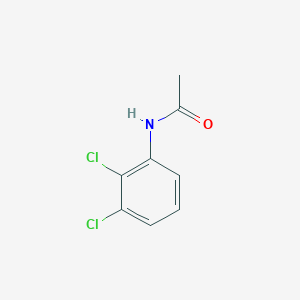
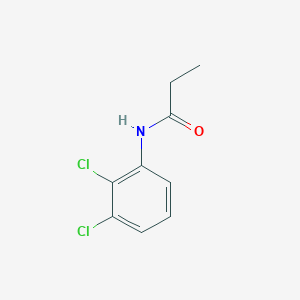

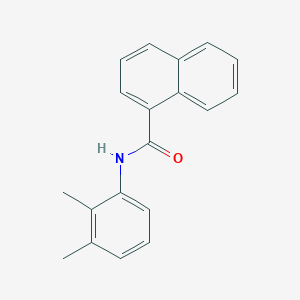
![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)
